molecular formula C15H18F3N5O B10965491 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B10965491
M. Wt: 341.33 g/mol
InChI Key: JDDRDPHTKFDMQE-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclopropyl and Trifluoromethyl Groups: The cyclopropyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as cyclopropyl bromide and trifluoromethyl iodide.

    Acetylation: The final step involves the acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings or the acetamide group using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
  • **2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-dimethyl-1H-pyrazol-4-yl)acetamide
  • **2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-3-yl)acetamide

Uniqueness

The unique combination of the cyclopropyl group, trifluoromethyl group, and two pyrazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18F3N5O

Molecular Weight

341.33 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C15H18F3N5O/c1-8-14(9(2)22(3)20-8)19-13(24)7-23-11(10-4-5-10)6-12(21-23)15(16,17)18/h6,10H,4-5,7H2,1-3H3,(H,19,24)

InChI Key

JDDRDPHTKFDMQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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